Product packaging for 2-Hydroxy-2,3-dihydrogenistein(Cat. No.:)

2-Hydroxy-2,3-dihydrogenistein

货号: B1200963
分子量: 288.25 g/mol
InChI 键: UQOJAGBSKPHQOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Hydroxy-2,3-dihydrogenistein, also known as 2,4',5,7-Tetrahydroxyisoflavanone, is a dihydroflavonoid compound with the molecular formula C15H12O6 and an average molecular weight of 288.26 g/mol . This compound is categorized as an isoflavanol, a class of organic compounds belonging to the broader isoflavonoid family, which are polycyclic compounds containing a hydroxylated isoflavan skeleton . It is identified as a natural product found in species such as Trifolium subterraneum (subterranean clover) . In plant biochemistry, this compound is a critical intermediate in the biosynthesis of major isoflavones. It is produced from the precursor (2S)-naringenin in a reaction catalyzed by the cytochrome P-450 enzyme 2-hydroxyisoflavanone synthase (CYP93C) . This enzymatic step involves the migration of a phenyl group and the incorporation of a hydroxyl group from an oxygen molecule . Subsequently, this compound can be dehydrated by the enzyme 2-hydroxyisoflavanone dehydratase to form the well-known isoflavone genistein . This makes it an essential compound for studies focused on plant secondary metabolism, chemotaxonomy, and the enzymatic synthesis of isoflavonoids . Isoflavonoids, including this compound, are widely studied for their potential neuroprotective properties. Research suggests that simple O-substituted isoflavones may serve as promising therapeutic candidates for the prevention and treatment of cerebral ischemia-reperfusion injury . The proposed mechanisms of action for these protective effects are multifaceted and may involve the activation of specific cellular pathways, including the PI3K/AKT/ERK/mTOR and GSK-3β pathways, the eNOS/Keap1/Nrf-2/HO-1 pathway for antioxidant activity, the TLRs/TIRAP/MyD88/NFκ-B pathway for anti-inflammatory effects, and Bcl-2-regulated anti-apoptotic pathways . Researchers can utilize this compound to further elucidate these complex mechanisms in models of neuronal injury. For identification and analysis, the compound has the InChI Key UQOJAGBSKPHQOG-UHFFFAOYSA-N and is registered in several chemical databases under PubChem CID 443902, KEGG Compound C12631, and ChEBI ID 31080 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B1200963 2-Hydroxy-2,3-dihydrogenistein

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H12O6

分子量

288.25 g/mol

IUPAC 名称

2,5,7-trihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)12-14(19)13-10(18)5-9(17)6-11(13)21-15(12)20/h1-6,12,15-18,20H

InChI 键

UQOJAGBSKPHQOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O

规范 SMILES

C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O

产品来源

United States

Occurrence and Natural Distribution of 2 Hydroxy 2,3 Dihydrogenistein

Detection in Plant Extracts and Cultures

The primary approach to studying 2-Hydroxy-2,3-dihydrogenistein involves the analysis of enzymatic reactions in controlled environments, such as plant cell cultures or hairy root cultures. These systems allow researchers to manipulate the biosynthetic pathway and detect the formation of this intermediate.

For instance, studies on hairy root cultures of Lotus japonicus have been instrumental in understanding the role of 2-hydroxyisoflavanone (B8725905) dehydratase (HID). In these cultures, the overexpression of the HID gene leads to an accumulation of daidzein (B1669772) and genistein (B1671435), indirectly confirming the production and subsequent conversion of their 2-hydroxyisoflavanone precursors oup.comnih.gov.

The detection of this compound itself, when possible, relies on sophisticated analytical techniques capable of rapid separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for identifying and characterizing such transient compounds in complex plant extracts. In studies of Phaseolus vulgaris, HPLC-ESI-TOF-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry) has been used to characterize a wide range of phytochemicals, including intermediates of flavonoid biosynthesis nih.gov.

The general workflow for detecting this compound involves:

Rapid Extraction: Plant material is quickly harvested and extracted, often using cold solvents, to minimize enzymatic and non-enzymatic degradation of the target compound.

High-Resolution Separation: The extract is immediately subjected to chromatographic separation, typically using HPLC, to isolate the various components.

Sensitive Detection: A mass spectrometer is used to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns. This allows for the tentative identification of unstable intermediates like this compound even at very low concentrations.

Due to the challenges in directly measuring this compound, its presence and the efficiency of its conversion are often assessed by measuring the accumulation of its downstream products, genistein and daidzein.

Biosynthetic Pathways and Enzymology of 2 Hydroxy 2,3 Dihydrogenistein

Precursor Compounds and Initial Enzymatic Steps

The journey to 2-Hydroxy-2,3-dihydrogenistein begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational carbon skeleton for a vast array of phenolic compounds. nih.govencyclopedia.pub

The biosynthesis of isoflavonoids, including this compound, originates from the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov The initial steps of the general phenylpropanoid pathway transform L-phenylalanine into p-coumaroyl-CoA. This molecule serves as a critical branch-point intermediate, channeling carbon into various metabolic routes, including the biosynthesis of flavonoids, lignins, and stilbenes. frontiersin.orgencyclopedia.pubkoreascience.kr The formation of p-coumaroyl-CoA from phenylalanine marks the entry point into the specific branch leading to flavonoid and isoflavonoid (B1168493) synthesis. nih.govfrontiersin.org

The first committed step in the flavonoid branch pathway is catalyzed by the enzyme Chalcone (B49325) Synthase (CHS) . nih.govuniversiteitleiden.nl CHS is a type III polyketide synthase that facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pubkoreascience.krias.ac.in This reaction forms a C15 intermediate known as naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). encyclopedia.pubias.ac.in

Following its synthesis, the chalcone is subjected to intramolecular cyclization by the enzyme Chalcone Isomerase (CHI) . researchgate.netresearchgate.net This reaction converts the open-chain naringenin chalcone into the tricyclic flavanone (B1672756), (2S)-naringenin. encyclopedia.pubresearchgate.net (2S)-naringenin is the direct precursor that enters the isoflavonoid-specific portion of the pathway to form this compound. mdpi.comexpasy.orgebi.ac.uk

EnzymeEC NumberSubstrate(s)Product
Chalcone Synthase (CHS) 2.3.1.74p-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Chalcone Isomerase (CHI) 5.5.1.6Naringenin Chalcone(2S)-Naringenin

Isoflavone (B191592) Synthase (IFS)-Mediated Formation

The pivotal reaction that defines the isoflavonoid structure is catalyzed by Isoflavone Synthase (IFS) , an enzyme that redirects the metabolic flow from general flavonoids to isoflavonoids. frontiersin.orgnih.gov

The conversion of the flavanone (2S)-naringenin into this compound is the committed step in this branch of isoflavonoid biosynthesis. nih.govresearchgate.net This transformation is catalyzed by IFS, which is more systematically named 2-hydroxyisoflavanone (B8725905) synthase (2-HIS). encyclopedia.pubmdpi.comnih.gov The reaction involves a unique and complex mechanism: a 2,3-aryl migration of the B-ring of the flavanone, coupled with hydroxylation at the C-2 position. koreascience.krmdpi.comnih.gov The resulting product, this compound, is an unstable intermediate that is subsequently dehydrated to form the stable isoflavone, genistein (B1671435). researchgate.netmdpi.comuniprot.orggenome.jp

Isoflavone synthase exhibits high selectivity for its flavanone substrates. bioscipublisher.com The enzyme stereospecifically transforms (2S)-flavanones into (2R,3S)-2-hydroxyisoflavanones. koreascience.kr The primary substrates for IFS in leguminous plants are the flavanones (2S)-naringenin and liquiritigenin (B1674857). frontiersin.orgnih.gov The reaction utilizing (2S)-naringenin as the substrate specifically yields this compound. expasy.orgebi.ac.ukrhea-db.org Research has indicated that IFS can form metabolic complexes with other enzymes in the pathway, such as CHS and CHI, which may enhance catalytic efficiency and control substrate channeling, thereby preventing competition from other flavonoid biosynthetic branches. bioscipublisher.com

IFS is a cytochrome P450-dependent monooxygenase and is classified under the CYP93C subfamily. expasy.orgnih.govnih.gov As a membrane-bound protein, it is typically associated with the endoplasmic reticulum. nih.govoup.com The enzyme is known to be particularly labile, which has posed challenges for its purification and characterization. nih.gov Structural studies, including the determination of its crystal structure, have revealed a unique P450 conformation. nih.gov This structure facilitates the intricate coupled reaction of aryl-ring migration and hydroxylation that is the hallmark of IFS activity. nih.gov

PropertyDescription
Enzyme Class Cytochrome P450-dependent monooxygenase
CYP Subfamily CYP93C
Cellular Location Endoplasmic Reticulum
Reaction Type Aryl migration and hydroxylation
Key Product 2-Hydroxyisoflavanone

2-Hydroxyisoflavanone Dehydratase (HID)-Mediated Conversion

A crucial step in the isoflavonoid biosynthetic pathway is the dehydration of 2-hydroxyisoflavanones, such as this compound, which is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID). researchgate.netnih.govmdpi.com This reaction is essential for the formation of the isoflavone backbone. researchgate.net

Enzymatic Dehydration to Isoflavones (Genistein, Daidzein)

The enzyme 2-hydroxyisoflavanone dehydratase facilitates the elimination of a water molecule from this compound to form the isoflavone genistein. uniprot.orgebi.ac.ukresearchgate.net Similarly, it catalyzes the dehydration of 2,7,4'-trihydroxyisoflavanone (B1247573) to produce daidzein (B1669772). mdpi.comnih.govwikipedia.org This dehydration can also occur spontaneously, but the enzyme-catalyzed reaction is significantly more efficient. researchgate.netcreative-enzymes.com The formation of a double bond between the C-2 and C-3 positions of the C-ring is the result of this dehydration process. encyclopedia.pubmdpi.com

In some plant species, the substrate for HID can be a 4'-O-methylated 2-hydroxyisoflavanone. For instance, 2,7-dihydroxy-4'-methoxyisoflavanone (B1244181) is converted to formononetin (B1673546). nih.govoup.com This highlights the substrate specificity of HID enzymes from different plant sources.

Kinetic Studies and Catalytic Mechanisms of HID

Kinetic analyses of HID enzymes from various plants have revealed differences in their substrate preferences. For example, HID from Glycyrrhiza echinata shows high specificity for 2,7-dihydroxy-4'-methoxyisoflavanone, while the enzyme from soybean (Glycine max) has a broader specificity, acting on both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. nih.govdntb.gov.ua

The catalytic mechanism of HID involves a characteristic oxyanion hole and a catalytic triad (B1167595) of amino acid residues, which are essential for its dehydratase activity. nih.govnih.gov Site-directed mutagenesis studies on soybean HID have confirmed the importance of these features. nih.gov The proposed mechanism suggests that these residues work together to eliminate water from the 2-hydroxyisoflavanone substrate. nih.gov Interestingly, HID proteins belong to the large carboxylesterase family and exhibit faint esterase activity in addition to their primary dehydratase function. uniprot.orgnih.govdntb.gov.ua

Kinetic Parameters of Soybean 2-Hydroxyisoflavanone Dehydratase (HIDH) at pH 7.5 and 30°C
SubstrateKM (μM)kcat (s-1)
2,5,7,4'-Tetrahydroxyisoflavanone17018.1
2,7,4'-Trihydroxyisoflavanone1145.3
2,7-Dihydroxy-4'-methoxyisoflavanone291.6

Structure-Function Relationships of HID Enzymes

The crystal structure of HID from Pueraria lobata has provided significant insights into its function. nih.govrcsb.org The structure reveals an active site architecture similar to that of carboxylesterases, which supports the dual functionality of the enzyme. nih.gov The active site contains putative catalytic residues responsible for both the dehydratase and carboxylesterase activities. nih.govrcsb.org

Mutagenesis studies have been instrumental in identifying key residues involved in substrate binding and determining the specificity of the enzyme. nih.gov The interactions between the substrate and the enzyme are predominantly hydrophobic, involving several hydrophobic residues within the binding pocket. nih.gov However, some polar residues are also present and contribute to the binding. nih.gov These structural and functional studies are crucial for understanding the molecular basis of isoflavone biosynthesis and for potential applications in engineering novel bioactive compounds. nih.govrcsb.org

Related Enzymatic Transformations and Diversification Pathways

Following the formation of the initial isoflavone aglycones, a variety of enzymatic modifications can occur, leading to a diverse array of isoflavonoid structures.

Role in Isoflavone Derivatization

The isoflavones produced by HID, such as daidzein and genistein, serve as precursors for a wide range of more complex isoflavonoids. encyclopedia.pub For instance, daidzein can be converted to the phytoalexin glyceollin (B191339) in soybean. nih.gov Another key enzyme in this diversification is 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT), which can methylate 2-hydroxyisoflavanones before the dehydration step. nih.govcreative-enzymes.com This leads to the production of 4'-methoxyisoflavones like formononetin and biochanin A. mdpi.comresearchgate.net

Further modifications can include hydroxylation at various positions. For example, isoflavone 2'-hydroxylase (I2'H) and isoflavone 3'-hydroxylase (I3'H) introduce hydroxyl groups to the B-ring, leading to the biosynthesis of pterocarpans like medicarpin (B1676140) and pisatin. mdpi.comencyclopedia.pub

Enzyme Interactions in Pathway Branching

Key enzymes like isoflavone synthase (IFS) and cinnamate (B1238496) 4-hydroxylase (C4H), which are P450 enzymes, are anchored to the endoplasmic reticulum and interact with soluble enzymes of the phenylpropanoid and isoflavonoid pathways, including chalcone synthase (CHS), chalcone reductase (CHR), and chalcone isomerase (CHI). bioscipublisher.comijcmas.comnih.gov These protein-protein interactions are crucial for regulating the metabolic flux and directing substrates towards isoflavone synthesis. bioscipublisher.com The formation of these metabolons provides a framework for understanding the regulation of isoflavonoid biosynthesis and offers opportunities for metabolic engineering to enhance the production of desired compounds. bioscipublisher.com

Metabolic Transformations and Fate in Plant and in Vitro Systems

Intracellular Accumulation and Turnover in Plant Tissues

The synthesis and subsequent accumulation of isoflavonoids, for which 2-hydroxy-2,3-dihydrogenistein is a direct precursor, are tissue- and development-specific. Research indicates that the genes responsible for its synthesis, namely isoflavone (B191592) synthase genes (IFS1 and IFS2), exhibit differential expression patterns in various plant organs. researchgate.net In soybean, for instance, the highest expression of IFS1 is found in the root and seed coat, while IFS2 is most prominently expressed in embryos and pods. researchgate.net This localized gene expression corresponds to a higher accumulation of isoflavonoids in these specific tissues, particularly in roots and mature seeds. nih.govfrontiersin.org

While this compound itself is transient, its downstream products, such as genistein (B1671435) and its conjugates, are known to accumulate significantly during late seed development in soybeans. researchgate.net The turnover of this compound is rapid as it serves as the immediate substrate for subsequent enzymatic reactions in the isoflavone pathway. mdpi.comresearchgate.net Its presence, therefore, is intrinsically linked to the active synthesis of isoflavones in specific tissues at particular developmental stages.

Enzymatic Degradation and Inactivation Pathways in Plants

The primary metabolic fate of this compound in plants is its rapid conversion into other isoflavonoids through specific enzymatic reactions. These pathways represent a form of degradation or inactivation of the 2-hydroxyisoflavanone (B8725905) structure as it is transformed into more stable compounds.

The most significant pathway is the dehydration of this compound to form the isoflavone genistein. This reaction is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID). mdpi.comresearchgate.netresearchgate.net This step is crucial for the formation of the core isoflavone scaffold. encyclopedia.pub

In addition to dehydration, other enzymatic modifications can occur. In soybean, this compound can be converted into 2'-hydroxygenistein (B73024) through the action of enzymes including GmHID and GmCYP81E, a member of the cytochrome P450 family. frontiersin.org Furthermore, methylation is another potential transformation. The enzyme hydroxyisoflavanone 4′-specific O-methyltransferase (HI4′OMT) can act on 2-hydroxyisoflavanones, leading to the formation of methylated derivatives like biochanin A. encyclopedia.pubmdpi.com

The key enzymatic transformations of this compound in plants are summarized in the table below.

EnzymeSubstrateProduct(s)Plant/System
2-hydroxyisoflavanone dehydratase (HID)This compoundGenisteinLegumes
GmHID and GmCYP81EThis compound2'-HydroxygenisteinSoybean
Hydroxyisoflavanone 4′-specific O-methyltransferase (HI4′OMT)This compoundBiochanin ALegumes

Biotransformation by Microbial Systems (In Vitro Models)

In microbial environments, such as those modeled by in vitro cultures of gut or fermenting bacteria, the metabolic fate of this compound is dictated by the transformation of its immediate and more stable downstream product, genistein. Due to its instability, this compound is not typically the starting substrate in these systems; rather, genistein is metabolized by various microorganisms.

Numerous studies using in vitro models have shown that bacteria can hydrogenate genistein to produce dihydrogenistein (B190386) (DHG). mdpi.com This conversion is carried out by a range of bacteria, including those from the Lactobacillus genus and the human intestinal bacterium Slackia isoflavoniconvertens. mdpi.comebi.ac.uk Some anaerobic bacteria isolated from animal gut environments, such as bovine rumen, are also capable of this transformation. ebi.ac.uk Dihydrogenistein can be a final metabolite or can be further converted to other compounds like 5-hydroxy-equol by specific bacteria such as strain Mt1B8, which was isolated from the mouse intestine. asm.org

The table below details the biotransformation of genistein, the direct metabolic product of this compound, by various microbial systems.

Microorganism/SystemSubstrateProduct(s)Model Type
Slackia isoflavoniconvertensGenisteinDihydrogenistein (DHG)Human gut isolate
Ligilactobacillus acidipiscis HAU-FR7GenisteinDihydrogenistein (DHG)Fermented soy beverage
Lactobacillus sp. strain Niu-O16GenisteinDihydrogenistein (DHG)Bovine rumen isolate
Strain Mt1B8GenisteinDihydrogenistein (DHG), 5-Hydroxy-equolMouse intestine isolate
Eubacterium ramulusGenisteinDihydrogenistein, 6′-hydroxy-O-desmethylangolensinHuman gut isolate

Modulation of this compound Levels under Environmental Stress in Plants

The accumulation of isoflavonoids, including this compound, is often part of a plant's defense mechanism against various environmental stresses. frontiersin.org These compounds can function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. mdpi.com Their production can also be induced by abiotic stressors.

A study on soybean under salt stress demonstrated a clear modulation of this compound levels. The content of this compound was found to be significantly higher in a salt-tolerant soybean variety compared to a salt-sensitive variety when both were exposed to salt stress. frontiersin.org This increase was correlated with the higher expression levels of the GmIFS (isoflavone synthase) gene in the tolerant variety, indicating that stress conditions can upregulate the biosynthetic pathway leading to this compound. frontiersin.org This suggests a crucial role for this compound and its downstream products in enhancing stress tolerance in plants. frontiersin.org

The table below summarizes the findings on the impact of salt stress on this compound levels and related gene expression in soybean.

Condition/VarietyRelative Content of this compoundRelative Expression of GmIFS Gene
Salt-Tolerant (ST) under Salt StressSignificantly HigherUpregulated
Salt-Sensitive (SS) under Salt StressLowerLower expression than ST

Analytical Methodologies for Research and Pathway Elucidation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and purifying 2-Hydroxy-2,3-dihydrogenistein from complex biological matrices. These methods separate compounds based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones like this compound. In a typical HPLC setup for isoflavone (B191592) analysis, a C18 column is often employed. researchgate.netchromatographyonline.com The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a small percentage of acid like formic or phosphoric acid to improve peak shape and resolution. chromatographyonline.comscialert.netsielc.com

For instance, a reversed-phase HPLC method might utilize a gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. researchgate.net Detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector, which allows for the monitoring of the eluate at specific wavelengths, typically around 280 nm for isoflavonoids. researchgate.netpsu.edu The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification, which is then confirmed by comparing it with a known standard. scialert.net Quantitative analysis is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. researchgate.netshimadzu.com

ParameterTypical ConditionReference
Stationary Phase (Column)Reversed-phase C18 researchgate.netchromatographyonline.com
Mobile PhaseAcetonitrile/Methanol and acidified water scialert.netsielc.com
DetectionUV/DAD at ~280 nm psu.edu
Flow Rate0.5 - 1.5 mL/min frontiersin.org
TemperatureAmbient to 40°C researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. researcher.liferesearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.netasm.org

In the context of this compound analysis, UPLC methods can significantly reduce run times while improving the separation of closely related isoflavonoid (B1168493) isomers. ebi.ac.uk A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool, providing both chromatographic separation and mass-based identification and quantification. researcher.lifeasm.org The mobile phases used in UPLC are similar to those in HPLC, often consisting of acetonitrile or methanol and water with additives like formic acid. asm.org The enhanced sensitivity of UPLC allows for the detection of trace amounts of metabolites, which is critical for studying metabolic pathways. researcher.life

ParameterTypical ConditionReference
Stationary Phase (Column)Sub-2 µm particle size (e.g., BEH C18) asm.org
Mobile PhaseGradient of Acetonitrile and Formic Acid in Water asm.org
DetectionTandem Mass Spectrometry (MS/MS) researcher.lifeasm.org
Flow Rate0.2 - 0.6 mL/min asm.org
AdvantageHigher resolution, speed, and sensitivity researcher.liferesearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of isoflavones, although it typically requires derivatization to increase the volatility and thermal stability of the compounds. psu.eduebi.ac.uk For hydroxylated compounds like this compound, a common derivatization step involves silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. psu.edu

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). core.ac.uk Separation is based on the compound's boiling point and its interaction with the stationary phase. core.ac.uk Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). psu.eduebi.ac.uk GC-MS provides both the retention time and a mass spectrum of the compound, which serves as a molecular fingerprint. psu.edunih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. libretexts.org For a molecule like this compound, ¹H NMR and ¹³C NMR are the most commonly used NMR experiments. libretexts.org

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. libretexts.org The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. libretexts.org For instance, the protons on the aromatic rings of this compound would appear in the aromatic region of the spectrum, and their splitting patterns would help to determine their substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides clues about its functional group and hybridization state. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the molecule's structure. libretexts.org

TechniqueInformation ObtainedReference
¹H NMRProton environment, connectivity, and count libretexts.org
¹³C NMRCarbon skeleton and functional groups libretexts.org
2D NMR (COSY, HMBC)Detailed structural connectivity libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple and rapid technique used for the quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. up.ac.zajove.com Isoflavones, due to their conjugated aromatic systems, exhibit strong UV absorbance. jove.com

A UV-Vis spectrum is a plot of absorbance versus wavelength. jove.com For this compound, the spectrum would typically show characteristic absorption maxima (λmax). researchgate.net The intensity of the absorbance at λmax is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. up.ac.za

To quantify an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. shimadzu.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. shimadzu.com UV-Vis spectroscopy is often used as a detection method in HPLC, where a UV-Vis detector continuously records the absorbance of the column eluate at a specific wavelength. shimadzu.comup.ac.za

ParameterPrincipleApplicationReference
λmaxWavelength of maximum absorbanceCompound identification jove.comresearchgate.net
Beer-Lambert LawAbsorbance is proportional to concentrationQuantification up.ac.za
Calibration CurvePlot of absorbance vs. known concentrationsDetermining unknown concentrations shimadzu.com

Mass Spectrometry (MS) for Identification and Pathway Elucidation

Mass spectrometry is a cornerstone analytical tool for the structural elucidation and quantification of isoflavonoids and their intermediates. Its high sensitivity and selectivity allow for the detection of low-abundance compounds like this compound in complex biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing isoflavone metabolites. This method offers high sensitivity and does not typically require the derivatization of samples, which can be time-consuming. mdpi.comresearchgate.net In the context of this compound, LC-MS/MS is instrumental for targeted metabolomics. frontiersin.org The process involves separating compounds in a liquid phase using high-performance liquid chromatography (HPLC) before they are ionized and analyzed by the mass spectrometer.

Researchers have developed and validated targeted multi-analyte LC-MS/MS methods capable of quantifying numerous metabolites simultaneously from biological samples. mdpi.com For instance, the analysis of estrogen metabolites in the presence of isoflavones like genistein (B1671435) and daidzein (B1669772) has been performed using LC-MS/MS, demonstrating the method's capacity to unravel metabolic interactions. frontiersin.org The technique is sensitive enough to achieve detection limits in the picomole range, which is crucial for identifying transient intermediates. nih.gov While many studies focus on the end-products of isoflavone metabolism, the methodologies are directly applicable to the detection of precursors such as this compound. mdpi.comdshs-koeln.de

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and selective method for the analysis of phytoestrogens. mdpi.comnih.gov Unlike LC-MS, GC-MS analysis of polar compounds like isoflavonoids requires a derivatization step to increase their volatility. helsinki.fi A common procedure involves converting the analytes into their trimethylsilyl (TMS) derivatives. mdpi.comhelsinki.fi

GC-MS has been successfully employed to identify and quantify a range of isoflavone metabolites in biological fluids like urine. nih.govhelsinki.fi For example, studies have used GC-MS to identify reduced and hydroxylated metabolites of daidzein and genistein, which are formed downstream from this compound. helsinki.fi The fragmentation patterns of the derivatized compounds in electron ionization-mass spectrometry (EI-MS) provide detailed structural information, which can be confirmed using authentic reference compounds. helsinki.fipsu.edu Although it involves a more complex sample preparation process compared to LC-MS, GC-MS provides excellent resolution and is a valuable tool for confirming the identity of known metabolites in pathway elucidation. mdpi.comnih.gov

Integrated Omics Approaches

To gain a comprehensive understanding of the biosynthesis and regulation of this compound, researchers employ integrated omics approaches. These strategies combine data from metabolomics, transcriptomics, and proteomics to build a holistic picture of the metabolic pathway and its genetic and enzymatic controls.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. This approach is essential for mapping metabolic pathways and identifying key intermediates. nih.govmdpi.com Using techniques like UPLC-MS/MS and GC-MS, researchers can perform large-scale profiling of metabolites in plant tissues. mdpi.com

In studies on soybeans and other legumes, metabolomic analyses have identified hundreds of different metabolites, including numerous flavonoids and isoflavonoids. mdpi.comfrontiersin.org Such comprehensive profiling has led to the identification of this compound in soybean for the first time under certain conditions, highlighting its role in the plant's response to environmental stress. frontiersin.org By comparing the metabolite profiles of different species or cultivars, scientists can uncover variations in the isoflavone biosynthetic pathway. mdpi.comresearchgate.net For example, studies have revealed distinct isoflavone metabotypes in humans based on urinary metabolite profiles, showcasing how individual gut microbiota metabolize precursors like daidzein and genistein into various downstream products. nih.govmdpi.com

Table 1: Selected Isoflavone Metabolites Identified via Metabolomic Profiling

MetabolitePrecursorAnalytical MethodReference
Dihydrodaidzein (DH-DAI)DaidzeinLC-MS/MS researchgate.net
Dihydrogenistein (B190386) (DH-GEN)GenisteinLC-MS/MS researchgate.net
O-desmethylangolensin (ODMA)DaidzeinLC-MS/MS mdpi.com
6′-hydroxy-O-desmethylangolensin (6′OH-ODMA)GenisteinLC-MS/MS mdpi.com
EquolDaidzeinGC-MS helsinki.fi
PrunetinNaringenin (B18129)UPLC-MS/MS frontiersin.org
3,9-dihydroxypterocarpanNaringeninUPLC-MS/MS frontiersin.org

Transcriptomics, often performed using RNA-sequencing (RNA-seq), provides a snapshot of the gene expression levels in a cell or tissue at a specific moment. This is crucial for understanding the regulation of metabolic pathways. By analyzing the transcriptome, researchers can identify genes that are up- or down-regulated in response to specific stimuli or in different plant varieties, providing clues to their function. mdpi.comnih.gov

In the context of isoflavone biosynthesis, transcriptomic analyses have identified numerous genes encoding key enzymes. mdpi.complos.org Studies comparing soybean genotypes with high and low isoflavone content have revealed differentially expressed genes (DEGs) for enzymes like chalcone (B49325) synthase (CHS), chalcone reductase (CHR), and isoflavone synthase (IFS). mdpi.comnih.gov Crucially, an integrative analysis of metabolome and transcriptome data from soybean under salt stress established a significant correlation between the expression level of an isoflavone synthase gene (GmIFS, Glyma.13G173500) and the content of this compound. frontiersin.org This demonstrates a direct link between the transcription of a specific gene and the abundance of this key intermediate. frontiersin.org

Table 2: Key Genes in Isoflavone Biosynthesis Identified via Transcriptomics

Gene/EnzymeAbbreviationFunction in PathwayReference
Phenylalanine ammonia-lyasePALUpstream phenylpropanoid pathway mdpi.com
Cinnamate-4-hydroxylaseC4HUpstream phenylpropanoid pathway mdpi.com
4-coumarate-CoA ligase4CLUpstream phenylpropanoid pathway mdpi.com
Chalcone synthaseCHSFirst committed step in flavonoid biosynthesis researchgate.net
Isoflavone synthaseIFS / 2-HISConverts flavanones to 2-hydroxyisoflavanones frontiersin.orgmdpi.com
2-hydroxyisoflavanone (B8725905) dehydrataseHIDConverts 2-hydroxyisoflavanones to isoflavones nih.gov

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. While transcriptomics reveals gene expression, proteomics provides a more direct measure of the functional molecules—the enzymes—that carry out metabolic reactions. This is a critical link, as the abundance of an mRNA transcript does not always perfectly correlate with the abundance of its corresponding protein.

Proteomic investigations of developing soybean seeds have shed light on the enzymes involved in isoflavonoid synthesis. researchgate.net These studies have revealed that key enzymes of the pathway quantitatively vary throughout seed development. researchgate.net Research has provided evidence for the interaction of Isoflavone Synthase (IFS), the enzyme responsible for synthesizing this compound, with other upstream enzymes. researchgate.net These protein-protein interactions suggest the formation of a metabolic complex, or metabolon, that channels intermediates efficiently through the pathway. researchgate.net Further proteomic studies on human serum after consumption of soy functional foods have also been used to investigate the systemic effects of isoflavones, identifying changes in proteins related to lipid metabolism and antioxidant responses. researchgate.net

Computational and Theoretical Studies

Molecular Modeling of 2-Hydroxy-2,3-dihydrogenistein and Enzyme Complexes

Molecular modeling has been pivotal in understanding the structural biology of the enzymes that synthesize and metabolize this compound. The biosynthesis of this intermediate is initiated by 2-hydroxyisoflavanone (B8725905) synthase (2-HIS), a membrane-bound cytochrome P450 enzyme, and it is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (2-HID), a member of the carboxylesterase family. nih.govnih.gov

Crystal structures for both key enzymes have been resolved, providing a foundational basis for detailed molecular models. nih.gov The structure of 2-HIS from Medicago truncatula, resolved at 2.00 Å, reveals a unique cytochrome P450 conformation. rcsb.org This model shows how the enzyme's architecture facilitates the complex aryl-ring migration and subsequent hydroxylation required to form this compound from its flavanone (B1672756) precursor. nih.govrcsb.org

Similarly, the crystal structure of 2-HID from Pueraria lobata has been determined, uncovering the active site architecture responsible for its paradoxical dehydratase activity. nih.gov Homology modeling has also been employed to compare isoflavonoid (B1168493) synthase (IFS) sequences across different plant species, helping to identify conserved structural features and potential functional differences. mdpi.com These structural models are critical for understanding how this compound, an unstable compound, is produced and immediately passed to the next enzyme in the pathway. researchgate.net

Table 1: Crystallographic Data for Isoflavonoid Biosynthesis Enzymes
EnzymeSource OrganismPDB IDResolution (Å)Method
2-Hydroxyisoflavanone Synthase (2-HIS)Medicago truncatula8E832.00X-RAY DIFFRACTION
2-Hydroxyisoflavanone Dehydratase (2-HID)Pueraria lobata--Structure Reported nih.gov

Data sourced from RCSB PDB and related publications. nih.govrcsb.org

Reaction Mechanism Prediction for Biosynthetic Conversions

Theoretical studies have helped predict the reaction mechanisms for the formation and conversion of this compound. Its synthesis from the flavanone (2S)-naringenin is a critical step catalyzed by 2-hydroxyisoflavanone synthase (IFS), a cytochrome P450 monooxygenase. researchgate.netrhea-db.org The predicted mechanism involves a coupled reaction of hydroxylation at the C-2 position and a 1,2-aryl migration of the B-ring from the C-2 to the C-3 position. nih.govencyclopedia.pub The unique conformation of the IFS active site is believed to facilitate this complex oxidative rearrangement. nih.gov

Following its formation, this compound is an unstable intermediate. researchgate.net It undergoes dehydration to form the stable isoflavone (B191592), genistein (B1671435). This conversion is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID), which creates a double bond between C-2 and C-3. nih.govencyclopedia.pub While this dehydration can occur spontaneously, the reaction is significantly facilitated by HID. researchgate.net Computational models, supported by site-directed mutagenesis experiments, have shown that the characteristic catalytic triad (B1167595) and oxyanion hole found in carboxylesterases are essential for the dehydratase activity of HID. nih.gov

Pathway Analysis and Flux Balance Modeling in Isoflavonoid Biosynthesis

Pathway analysis reveals that the synthesis of this compound is a crucial branching point in plant secondary metabolism. The isoflavonoid pathway diverts metabolic flux from the general phenylpropanoid pathway, which produces a wide array of compounds including flavonols and anthocyanins. mdpi.comnih.gov The enzyme IFS competes with flavanone 3-hydroxylase (F3H) for their common substrate, naringenin (B18129). pnas.org This competition represents a significant bottleneck, and the partitioning of metabolic flux between these two enzymes is a key determinant of the final metabolic profile of the plant tissue. pnas.org

Computational and systems biology approaches are used to understand and engineer this metabolic flux. Studies have shown that the coordinated expression of pathway genes and the formation of enzyme complexes, or "metabolons," on the endoplasmic reticulum membrane help channel substrates efficiently through the pathway. pnas.orgbioscipublisher.com For instance, transcription factors such as GmMYB176 and GmMYB29 have been identified as key regulators that can modulate the expression of multiple genes in the pathway, thereby altering the metabolic flux towards isoflavonoid production. frontiersin.org Redirecting flux can also be achieved by down-regulating competing pathways; for example, repressing lignin (B12514952) biosynthesis has been shown to increase the metabolic flow towards flavonoids. frontiersin.org These analyses are crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoflavonoids in crops. nih.govbioscipublisher.com

Docking Studies of Substrate-Enzyme Interactions

Molecular docking simulations have provided detailed predictions of the interactions between the biosynthetic enzymes and their substrates, including the precursors to this compound. Docking of liquiritigenin (B1674857), a substrate analogous to naringenin, into the active site of 2-HIS from Medicago truncatula has identified the key amino acid residues that form the substrate-binding pocket. nih.govresearchgate.net

The interactions are predominantly hydrophobic, involving a number of key residues that stabilize the substrate near the heme catalytic center. nih.gov Similarly, docking simulations of a 2-hydroxyisoflavanone within the active site of 2-HID from Pueraria lobata have suggested a binding orientation where the 4'-hydroxyl group of the substrate is positioned near residues Ser31 and Phe306, likely facilitating the dehydration reaction. researchgate.net These computational models are invaluable for interpreting experimental data from mutagenesis studies and for guiding future protein engineering efforts to alter enzyme specificity or efficiency. nih.govnih.gov

Table 2: Predicted Interacting Residues from Docking Studies
EnzymeLigand/SubstrateKey Interacting ResiduesInteraction Type
2-Hydroxyisoflavanone Synthase (2-HIS) LiquiritigeninLeu113, Val119, Phe363, Leu369, Val372, Val397, Phe437, Leu439, Leu440, Leu497Hydrophobic
2-Hydroxyisoflavanone Dehydratase (2-HID) 2-HydroxyisoflavanoneSer31, Phe306Positional (near 4'-hydroxyl)

Data derived from molecular docking simulations reported in the literature. nih.govresearchgate.net

Structure Activity Relationship Sar Studies in Biosynthetic Pathways

Influence of Structural Modifications on IFS Substrate Efficiency

Isoflavone (B191592) synthase (IFS) acts on flavanone (B1672756) substrates, primarily naringenin (B18129) and liquiritigenin (B1674857), to produce 2-hydroxy-2,3-dihydrogenistein and 2,7,4'-trihydroxyisoflavanone (B1247573), respectively. researchgate.netencyclopedia.pub The structural difference between these two substrates—the presence of a hydroxyl group at the C-5 position in naringenin—significantly influences the catalytic efficiency of IFS. mdpi.com

Studies have demonstrated that IFS exhibits a higher affinity for liquiritigenin (which lacks the 5-OH group) compared to naringenin. core.ac.uk In vitro characterizations of IFS have shown that the enzyme converts liquiritigenin more efficiently than it converts naringenin. core.ac.uk This suggests that the absence of the 5-hydroxyl group facilitates a more favorable interaction within the enzyme's active site, leading to a higher conversion rate. In several legume species, the conversion of naringenin by IFS occurs at a notably lower rate than that of liquiritigenin. mdpi.com This substrate preference is a critical factor in determining the relative abundance of different isoflavonoids, such as daidzein (B1669772) (from liquiritigenin) and genistein (B1671435) (from naringenin), in various plant tissues. researchgate.net

Two distinct isoforms of isoflavone synthase, IFS1 and IFS2, have been identified in soybean and, while they share high genetic similarity, they exhibit different catalytic efficiencies. nih.gov In vitro assays using yeast-expressed enzymes revealed that IFS1 has a twofold higher activity with both naringenin and liquiritigenin as substrates compared to IFS2. nih.gov

Table 1: Substrate Specificity of Isoflavone Synthase (IFS)

SubstrateKey Structural FeatureProduct PrecursorRelative Enzyme Efficiency
LiquiritigeninLacks 5-hydroxyl group2,7,4'-TrihydroxyisoflavanoneHigher
NaringeninContains 5-hydroxyl groupThis compoundLower

Effect of this compound Stereochemistry on HID Activity

The enzymatic steps in the isoflavonoid (B1168493) pathway are highly stereospecific. The isoflavone synthase (IFS) reaction that produces the 2-hydroxyisoflavanone (B8725905) intermediate is regioselective and stereospecific. koreascience.kr IFS stereospecifically converts (2S)-flavanones into (2R,3S)-2-hydroxyisoflavanones. koreascience.krresearchgate.net Therefore, the substrate for 2-hydroxyisoflavanone dehydratase (HID) is not a racemic mixture but a specific stereoisomer.

The subsequent dehydration step, catalyzed by HID, is crucial for forming the C2-C3 double bond that characterizes the isoflavone core. The activity of HID is dependent on the specific stereochemistry of its substrate, (2R,3S)-2-hydroxy-2,3-dihydrogenistein. The enzyme is structured to accept this particular isomer, ensuring the efficient production of genistein. While direct studies on how different stereoisomers of this compound affect HID activity are limited due to the instability of the substrate, the stereospecific nature of the preceding IFS enzyme implies that HID has evolved to act specifically on the naturally produced (2R,3S) isomer. nih.govkoreascience.kr This is supported by reaction data for HID from Glycine max, which explicitly details the conversion of the (2R,3S) isomer of 2,4',7-trihydroxyisoflavanone to daidzein. uniprot.org The strict stereospecificity observed in related pathway enzymes, such as vestitone (B1219705) reductase which acts only on (3R)-isoflavanones, further underscores the importance of stereochemistry in governing these metabolic reactions. qmul.ac.uk

Structure-Enzyme Interactions Governing Pathway Specificity

The specificity of the isoflavonoid biosynthetic pathway is maintained through a combination of enzyme substrate specificity and the organization of enzymes into multi-enzyme complexes, often referred to as "metabolons". mdpi.combioscipublisher.com These complexes are typically associated with the endoplasmic reticulum membrane and facilitate the direct channeling of intermediates from one enzyme's active site to the next. mdpi.comencyclopedia.pub In soybean, protein-protein interactions have been demonstrated among key enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS), ensuring the efficient delivery of flavanone substrates to IFS. mdpi.combioscipublisher.com

The enzyme 2-hydroxyisoflavanone dehydratase (HID) exhibits distinct substrate specificity, which further directs the pathway. Kinetic analysis of HID from soybean shows a clear preference for certain 2-hydroxyisoflavanone structures. The enzyme can process both 4'-hydroxylated and 4'-methoxylated substrates, but with different efficiencies. uniprot.org For instance, the catalytic rate (kcat) of soybean HID is significantly higher for 2,5,7,4'-tetrahydroxyisoflavanone (this compound) leading to genistein, compared to the substrates leading to daidzein or formononetin (B1673546). uniprot.org This indicates a structural preference for the substitution pattern found in the precursor to genistein.

Furthermore, different isoforms of HID can have varied substrate preferences. In Glycyrrhiza echinata, one isoform (HIDH) shows a higher preference for non-methylated 2-hydroxyisoflavanones, while another (HIDM) prefers 4'-O-methylated substrates. researchgate.net This differential specificity is crucial for determining the specific types of isoflavonoids produced by a particular plant species. Another layer of specificity is added by enzymes like S-adenosyl-L-methionine:2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT), which specifically methylates the 2-hydroxyisoflavanone intermediate but does not act on the final isoflavone product, daidzein. nih.govcreative-enzymes.com This precise timing and substrate recognition ensure that modifications occur in the correct sequence. The inherent instability of the 2-hydroxyisoflavanone intermediates further highlights the biological significance of these efficient and specific enzyme interactions, which prevent the accumulation of reactive intermediates and ensure a high flux through the pathway. nih.govnih.gov

Table 2: Kinetic Properties of 2-Hydroxyisoflavanone Dehydratase (HID) from Glycine max

Data reflects enzyme activity at pH 7.5 and 30°C. uniprot.org

SubstrateResulting IsoflavoneKM (μM)kcat (s-1)
2,5,7,4'-Tetrahydroxyisoflavanone (this compound)Genistein17018.1
2,7,4'-TrihydroxyisoflavanoneDaidzein1145.3
2,7-Dihydroxy-4'-methoxyisoflavanone (B1244181)Formononetin291.6

Future Research Directions for 2 Hydroxy 2,3 Dihydrogenistein

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

While the core pathway to 2-Hydroxy-2,3-dihydrogenistein is established, the complete enzymatic and regulatory landscape remains partially uncharted. Future research must focus on identifying novel enzymes and the complex mechanisms that govern the flux towards this intermediate.

Identification of Uncharacterized Enzymes: The biosynthesis of isoflavonoids is known to involve a host of modifying enzymes like glycosyltransferases, methyltransferases, and acyltransferases that act on downstream products of this compound. nih.gov However, it is conceivable that variations of these or other enzyme classes could act directly on this compound itself, shunting it towards alternative, yet-to-be-discovered pathways. Research efforts should employ integrated omics approaches, combining genomics, transcriptomics, and metabolomics across diverse legume species to identify genes and enzymes that are co-expressed with isoflavone (B191592) synthase (IFS). nih.gov This could reveal novel hydroxylases, O-methyltransferases, or other modifying enzymes that create a wider diversity of isoflavonoid (B1168493) skeletons than currently known.

Regulatory Network Analysis: The production of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors (TFs), including those from the MYB, bHLH, and WRKY families. mdpi.comoup.commdpi.com These TFs respond to a variety of developmental cues and environmental stresses, such as pathogen attack, UV light, and nutrient deficiency. oup.comfrontiersin.org A significant future direction is to move beyond identifying individual TFs and toward mapping the complete regulatory network. Techniques like yeast one-hybrid (Y1H) screening and chromatin immunoprecipitation sequencing (ChIP-seq) can pinpoint the specific binding sites of these TFs on the promoters of key genes like isoflavone synthase (IFS). Furthermore, many regulatory factors affect multiple isoflavonoid compounds at once. frontiersin.org A key challenge for future research is to discover more specific regulators that might uniquely control the metabolic flux around the this compound node, allowing for more precise engineering of the pathway.

Advanced Genetic and Metabolic Engineering for Pathway Optimization

The transient nature of this compound makes it a challenging but important target for metabolic engineering. Optimizing its production or conversion is key to enhancing the yield of desired downstream isoflavonoids like genistein (B1671435).

CRISPR/Cas9-Mediated Gene Editing: Advanced gene-editing tools like CRISPR/Cas9 offer unprecedented precision for manipulating the isoflavonoid pathway. nih.govfrontiersin.org Future research should focus on using these tools for several key applications:

Promoter Engineering: Editing the promoter regions of the IFS gene to either enhance or conditionally control its expression, thereby modulating the rate of this compound synthesis.

Knockout of Competing Pathways: Precisely knocking out genes for enzymes in competing pathways, such as flavonol synthase (FLS), could redirect the precursor naringenin (B18129) exclusively towards this compound production. biorxiv.org

Enzyme Modification: Introducing specific mutations into the coding sequence of IFS or HID to alter their substrate specificity or catalytic efficiency.

Heterologous Expression and Synthetic Biology: Reconstructing the biosynthetic pathway for this compound and its derivatives in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli is a promising strategy for sustainable production. frontiersin.orgnih.gov Future research will involve not just co-expressing the necessary enzymes but also optimizing the host system. This includes engineering the physical proximity of sequential enzymes, such as IFS and HID, to create artificial "metabolons" that can enhance pathway efficiency and minimize the diffusion of the unstable this compound intermediate. nih.govnih.gov The optimal combination and copy number of genes from different plant sources will be a key area of investigation to maximize yields. frontiersin.org

Engineering StrategyTarget Gene/ComponentDesired Outcome for this compound
Promoter Upregulation Isoflavone Synthase (IFS)Increased synthesis rate
Gene Knockout Flavanone (B1672756) 3-hydroxylase (F3H), Flavonol Synthase (FLS)Increased precursor (naringenin) availability
Enzyme Scaffolding IFS, 2-hydroxyisoflavanone (B8725905) dehydratase (HID)Enhanced conversion to genistein by channeling the unstable intermediate
Transcription Factor Overexpression MYB, WRKY familiesCoordinated upregulation of the entire pathway

High-Resolution Structural Biology of Key Enzymes

A deep understanding of the three-dimensional structures of the enzymes that produce and consume this compound is fundamental for rational protein engineering and inhibitor design.

The key enzymes are isoflavone synthase (IFS), a cytochrome P450 enzyme, and 2-hydroxyisoflavanone dehydratase (HID). oup.com While some structural information for these enzymes exists, obtaining high-resolution crystal structures of these proteins, particularly in complex with their substrates or intermediates, remains a critical goal. dntb.gov.ua Future research should aim to crystallize IFS from various plant species to understand the structural basis for its unique aryl-migration catalytic activity. dntb.gov.ua Similarly, solving the structure of HID bound to this compound would provide definitive insights into its dehydration mechanism. nih.govdntb.gov.ua This structural information is invaluable for site-directed mutagenesis studies aimed at altering enzyme stability, activity, or substrate preference, which is a cornerstone of advanced metabolic engineering.

Application of Advanced Analytical Techniques for In Situ Monitoring

Due to its instability, detecting and quantifying this compound within living cells and tissues is a major analytical challenge. researchgate.net Future research must leverage cutting-edge analytical techniques to monitor this elusive intermediate in real-time.

Mass Spectrometry Imaging (MSI): Techniques like MSI could be adapted to visualize the spatial distribution of this compound within plant tissues, such as in legume nodules or seeds. This would provide invaluable information on where it is synthesized and whether it is transported or immediately converted.

Genetically Encoded Biosensors: A highly ambitious but transformative goal would be the development of genetically encoded biosensors for this compound. These could be based on Förster resonance energy transfer (FRET) and would allow for the dynamic, real-time tracking of the compound's concentration within different subcellular compartments. This would provide unparalleled insight into the pathway's flux control in response to various stimuli.

Analytical TechniquePotential Application for this compoundResearch Goal
Mass Spectrometry Imaging (MSI) Spatial localization in plant tissues (e.g., roots, leaves)Map the sites of synthesis and accumulation
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in engineered microbes and plant extractsMeasure pathway flux and engineering success biorxiv.org
Genetically Encoded FRET Biosensors Real-time monitoring in living cellsUnderstand dynamic regulation and subcellular trafficking

Systems Biology Approaches to Comprehend Isoflavonoid Networks

The biosynthesis of this compound does not occur in isolation but is part of a complex and interconnected metabolic network. oup.com A systems biology approach, which integrates multiple layers of biological data, is essential to fully comprehend its role.

Future research should focus on building predictive computational models of isoflavonoid metabolism. This involves generating large-scale datasets, including transcriptomes, proteomes, and metabolomes, from plants under different genetic and environmental conditions. nih.gov By analyzing these datasets, researchers can construct gene co-expression networks to identify novel genes and regulators associated with the this compound pathway. nih.gov

Furthermore, flux balance analysis (FBA) and other modeling techniques can be used to simulate how changes in one part of the network, such as the upregulation of IFS, affect the broader metabolic landscape of the cell. This holistic view is critical for designing effective metabolic engineering strategies that maximize the production of target isoflavonoids without negatively impacting plant growth or other essential metabolic functions. frontiersin.org

常见问题

Q. What is the metabolic pathway of 2-Hydroxy-2,3-dihydrogenistein in flavonoid biosynthesis, and which enzymes are critical for its synthesis?

  • Methodological Answer : The compound is synthesized via the flavonoid pathway starting from p-Coumaroyl-CoA. Key enzymes include flavanone 3-hydroxylase (F3H), which catalyzes the conversion of Naringenin to Dihydrokaempferol and this compound. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HIDH) yields Quercetin . To validate this pathway, researchers can employ gene knockout studies (e.g., CRISPR/Cas9) to silence F3H or HIDH and analyze metabolite profiles using LC-MS. Comparative transcriptomics of wild-type and mutant plant lines can further confirm enzyme roles.

Q. How can this compound be isolated and characterized from plant extracts?

  • Methodological Answer : Use a combination of solvent extraction (e.g., methanol/water) and chromatographic techniques. For purification, employ reverse-phase HPLC with a C18 column and UV detection at 280 nm (λmax for flavonoids). Structural confirmation requires NMR (¹H, ¹³C, and 2D COSY/HSQC) to identify hydroxyl and aromatic proton patterns, alongside high-resolution mass spectrometry (HRMS) to verify the molecular formula (C15H12O6) . Purity assessment should include HPLC-UV/Vis with ≥95% peak area threshold.

Advanced Research Questions

Q. How do contradictory findings regarding this compound accumulation in different plant species arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from species-specific enzyme kinetics or environmental stressors. To address this, design a comparative study using standardized growth conditions and quantify metabolites via LC-MS/MS across species. Pair this with qRT-PCR to measure expression levels of F3H, CYP75B1, and HIDH. Statistical tools like PCA (Principal Component Analysis) can correlate gene expression with metabolite abundance . Additionally, in vitro enzyme assays using recombinant proteins can isolate kinetic parameters (Km, Vmax) to assess interspecies variability .

Q. What experimental strategies validate the catalytic efficiency of HIDH in converting this compound to Quercetin?

  • Methodological Answer : Express recombinant HIDH in a heterologous system (e.g., E. coli or yeast) and purify it via affinity chromatography. Perform in vitro assays with this compound as substrate, monitoring product formation via LC-MS. Include negative controls (heat-inactivated enzyme) and competitive inhibitors (e.g., quercetin analogs) to confirm specificity. Use Michaelis-Menten kinetics to calculate catalytic efficiency (kcat/Km). For in planta validation, use RNAi silencing of HIDH and compare Quercetin levels in transgenic vs. wild-type plants .

Q. How can dynamic changes in this compound levels during plant development be quantitatively analyzed?

  • Methodological Answer : Collect tissue samples at multiple developmental stages (e.g., bud, flowering, senescence). Extract metabolites using acidified methanol and quantify via targeted LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Quercetin). Normalize data to tissue dry weight or internal controls (e.g., ribitol). Time-series clustering and ANOVA can identify significant fluctuations. Integrate with transcriptome data (RNA-Seq) to link expression patterns of biosynthetic genes (F3H, HIDH) to metabolite dynamics .

Q. What are the challenges in distinguishing this compound from its structural isomers, and how can they be overcome?

  • Methodological Answer : Structural isomers (e.g., 5,7,3',4'-tetrahydroxyflavanonol) may co-elute in chromatography. To resolve this, use UPLC with a phenyl-hexyl column for higher resolution. Employ tandem MS (MS/MS) to compare fragmentation patterns; for example, this compound produces a characteristic fragment ion at m/z 285.0405 [M-H]⁻. Additionally, nuclear Overhauser effect (NOE) NMR experiments can differentiate spatial arrangements of hydroxyl groups .

Data Interpretation and Conflict Resolution

Q. How should researchers address inconsistencies in reported enzyme activities for this compound biosynthesis across studies?

  • Methodological Answer : Variability may arise from differences in enzyme sources (plant vs. recombinant) or assay conditions (pH, cofactors). Standardize protocols by using recombinant enzymes with His-tags for uniform purification. Validate activity via orthogonal methods: e.g., compare spectrophotometric assays (NADPH depletion for CYP75B1) with LC-MS-based product quantification. Meta-analysis of published Km and Vmax values using tools like PRISMA can identify outliers and establish consensus parameters .

Q. What computational tools are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes). Generate QSAR (Quantitative SAR) models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate models using leave-one-out cross-validation and external test sets. For dynamic simulations, perform molecular dynamics (GROMACS) to assess conformational stability in aqueous or lipid environments .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound synthesis?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io , including batch-specific analytical certificates for reagents. For synthetic studies, report yields, purity (HPLC chromatograms), and spectroscopic data (NMR/HRMS) in supplementary materials. Use community standards (e.g., MIAME for metabolomics) and deposit raw data in repositories like MetaboLights .

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2-Hydroxy-2,3-dihydrogenistein

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